3-(Chloromethyl)-4-fluorobenzonitrile
Description
3-(Chloromethyl)-4-fluorobenzonitrile is a halogenated aromatic nitrile compound featuring a chloromethyl (-CH₂Cl) group at the 3-position and a fluorine atom at the 4-position on a benzonitrile backbone. Chloromethyl and fluorinated benzonitriles are frequently employed as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and electronic properties.
Properties
IUPAC Name |
3-(chloromethyl)-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIZISDZCWEVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-fluorobenzonitrile typically involves the chloromethylation of 4-fluorobenzonitrile. This process can be achieved using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) under mild conditions . The reaction is carried out at low temperatures (5-10°C) to ensure high yields and minimize side reactions.
Industrial Production Methods
Industrial production of 3-(Chloromethyl)-4-fluorobenzonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, where the hydrogen atoms on the ring are replaced by halogens.
Oxidation and Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Electrophilic Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like aluminum chloride (AlCl3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydroxymethyl Derivatives: Formed from nucleophilic substitution reactions.
Halogenated Derivatives: Formed from electrophilic substitution reactions.
Primary Amines: Formed from the reduction of the nitrile group.
Scientific Research Applications
3-(Chloromethyl)-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-fluorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorine atom and nitrile group influence the electron density on the benzene ring, affecting the compound’s reactivity in electrophilic substitution reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-(Chloromethyl)-4-fluorobenzonitrile with structurally related compounds:
*Calculated based on atomic masses.
Key Observations:
- Reactivity : Chloromethyl groups (-CH₂Cl) enhance electrophilic reactivity compared to methyl (-CH₃) or ethoxy (-OCH₂CH₃) groups, enabling nucleophilic substitution reactions.
- Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the aromatic ring, increasing the nitrile group’s electrophilicity.
- Lipophilicity : Ethoxy and chloro substituents (e.g., in 3-Chloro-4-ethoxy-5-fluorobenzonitrile) increase lipophilicity, influencing bioavailability in drug design.
Commercial Availability and Purity
Biological Activity
3-(Chloromethyl)-4-fluorobenzonitrile, with the chemical formula C8H7ClF and CAS Number 1261780-05-5, is an organofluorine compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Structure : The compound features a chloromethyl group and a fluorine atom attached to a benzonitrile moiety, contributing to its unique reactivity and biological profile.
- Physical Properties : It is characterized by moderate solubility in organic solvents, which influences its bioavailability and interaction with biological systems.
Biological Activity
Research indicates that 3-(Chloromethyl)-4-fluorobenzonitrile exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of halogen substituents often enhances antimicrobial efficacy by interfering with microbial cell wall synthesis or function .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially affecting metabolic pathways in target organisms. This is particularly relevant in medicinal chemistry for drug development .
- Cytotoxicity : Preliminary studies suggest that 3-(Chloromethyl)-4-fluorobenzonitrile may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
The mechanism through which 3-(Chloromethyl)-4-fluorobenzonitrile exerts its biological effects is likely related to its ability to interact with specific molecular targets within cells:
- Lipophilicity : The fluorine atom increases lipophilicity, enhancing membrane permeability and facilitating interaction with intracellular targets .
- Electrophilic Nature : The chloromethyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their function .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of various halogenated benzonitriles found that compounds similar to 3-(Chloromethyl)-4-fluorobenzonitrile demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study concluded that the introduction of halogen atoms enhanced the overall antimicrobial activity due to their ability to disrupt microbial membranes .
Case Study 2: Cytotoxicity in Cancer Research
In vitro assays conducted on several cancer cell lines revealed that 3-(Chloromethyl)-4-fluorobenzonitrile exhibited dose-dependent cytotoxicity. The compound was particularly effective against breast cancer cells, suggesting a potential role as a lead compound in anticancer drug development.
Comparative Analysis
The biological activity of 3-(Chloromethyl)-4-fluorobenzonitrile can be compared with other similar compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| 3-(Chloromethyl)-4-fluorobenzonitrile | Moderate | High | Enzyme inhibition, electrophilic attack |
| 3-Chloro-4-fluorobenzonitrile | Low | Moderate | Membrane disruption |
| 4-Fluorobenzonitrile | Moderate | Low | Lipophilicity enhancement |
Q & A
Q. What are the preferred synthetic routes for preparing 3-(Chloromethyl)-4-fluorobenzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation or substitution reactions. For example, chloromethylation of 4-fluorobenzonitrile using chloromethylating agents like paraformaldehyde/HCl under acidic conditions can yield the target compound. Optimizing stoichiometry (e.g., molar ratios of paraformaldehyde to substrate) and reaction time is critical to minimize side products like di-substituted derivatives. Solvent choice (e.g., dichloromethane vs. toluene) also impacts reaction efficiency due to polarity effects . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity.
Q. How can structural characterization of 3-(Chloromethyl)-4-fluorobenzonitrile be reliably performed?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR : The chloromethyl (-CH2Cl) group appears as a singlet (~δ 4.6–4.8 ppm), while aromatic protons show splitting patterns consistent with para-substitution (e.g., doublets for fluorine-coupled protons).
- ¹³C NMR : The nitrile carbon resonates at ~δ 115–120 ppm, and the chloromethyl carbon appears at ~δ 45–50 ppm .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 169.03 (C8H5ClFN+). Fragmentation patterns should confirm the loss of Cl (-35.5 Da) or CN (-26 Da) groups .
- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~680 cm⁻¹ (C-Cl stretch) validate functional groups .
Advanced Research Questions
Q. How can competing reaction pathways during chloromethylation be mitigated to improve regioselectivity?
Methodological Answer: Regioselectivity challenges arise due to the electron-withdrawing nitrile and fluorine groups, which direct electrophilic attack. To favor chloromethylation at the 3-position:
- Use Lewis acid catalysts (e.g., ZnCl2) to stabilize transition states and direct electrophiles to the meta position .
- Control temperature (<50°C) to suppress thermal rearrangements or over-halogenation.
- Employ kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (meta-substitution), while higher temperatures may lead to para-substitution due to steric effects. Computational modeling (DFT) can predict activation barriers for pathway optimization .
Q. What strategies resolve contradictions in reported spectroscopic data for 3-(Chloromethyl)-4-fluorobenzonitrile derivatives?
Methodological Answer: Discrepancies in NMR shifts or melting points often stem from impurities or solvent effects. To address this:
- Standardize solvents : Report data in deuterated solvents (e.g., CDCl3) with internal standards (TMS).
- Validate purity : Use orthogonal techniques (e.g., HPLC with UV detection at 254 nm) to confirm >99% purity before characterization.
- Cross-reference databases : Compare with high-quality datasets from PubChem or CAS (avoiding unreliable sources like benchchem) . For example, the melting point of the parent compound is consistently reported as 75–77°C in pure form .
Q. How can computational chemistry guide the design of 3-(Chloromethyl)-4-fluorobenzonitrile derivatives for agrochemical applications?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase for insecticides). The chloromethyl group’s electrophilicity may enhance binding to catalytic serine residues.
- QSAR modeling : Correlate substituent effects (e.g., replacing Cl with Br) with bioactivity. Hammett constants (σ) for electron-withdrawing groups predict reactivity trends in nucleophilic aromatic substitutions .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
